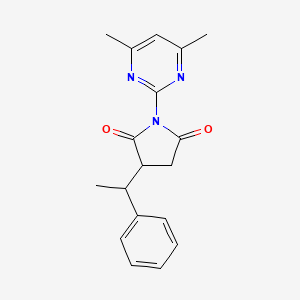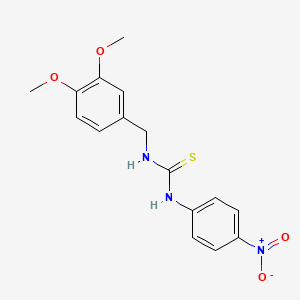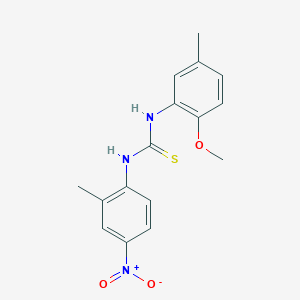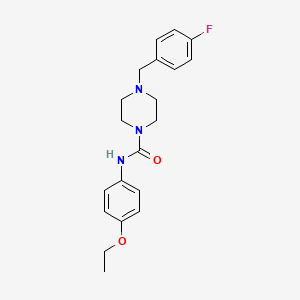
1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, also known as thalidomide, is a medication that was initially used as a sedative and antiemetic in the 1950s. However, due to its severe teratogenic effects, it was banned for use in pregnant women. In recent years, thalidomide has been found to have potential therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of 1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act through multiple pathways. Thalidomide has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine that is involved in the pathogenesis of various diseases. Thalidomide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. In addition, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been shown to have anti-angiogenic properties, inhibiting the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects
Thalidomide has been shown to have various biochemical and physiological effects in the body. Thalidomide has been shown to increase the levels of interleukin-2 (IL-2), a cytokine that is involved in the activation of T cells and the immune response. Thalidomide has also been shown to decrease the levels of interleukin-6 (IL-6), a cytokine that is involved in the pathogenesis of various diseases. Thalidomide has been shown to have anti-inflammatory effects, reducing the levels of various pro-inflammatory cytokines such as TNF-α, interferon-gamma (IFN-γ), and interleukin-1 beta (IL-1β).
Avantages Et Limitations Des Expériences En Laboratoire
Thalidomide has several advantages and limitations for lab experiments. Thalidomide is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Thalidomide has been extensively studied for its therapeutic potential in various diseases, making it a well-established research tool. However, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has several limitations, including its teratogenic effects, which limit its use in pregnant animals. Thalidomide also has a narrow therapeutic window, meaning that it can be toxic at high doses.
Orientations Futures
Thalidomide research has several future directions, including the development of new 1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione analogs with improved therapeutic properties. Thalidomide analogs have been developed that have increased anti-angiogenic properties, making them promising candidates for the treatment of cancer. Thalidomide analogs have also been developed that have decreased teratogenic effects, making them safer for use in pregnant animals. Thalidomide research also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as 1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been shown to have neuroprotective properties.
Conclusion
In conclusion, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is a synthetic compound that has potential therapeutic benefits in various diseases. Thalidomide has anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases. Thalidomide research has several future directions, including the development of new 1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione analogs with improved therapeutic properties and potential applications in the treatment of neurodegenerative diseases.
Applications De Recherche Scientifique
Thalidomide has been extensively studied for its therapeutic potential in various diseases, including multiple myeloma, leprosy, and inflammatory diseases such as Crohn's disease and rheumatoid arthritis. Thalidomide has been shown to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-9-12(2)20-18(19-11)21-16(22)10-15(17(21)23)13(3)14-7-5-4-6-8-14/h4-9,13,15H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMLMEZVSNBKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)CC(C2=O)C(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxy-4-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B4117875.png)
![methyl 3-chloro-6-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4117885.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4117909.png)

![N-[3-({[(4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4117918.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4117919.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-allylacetamide)](/img/structure/B4117926.png)
![methyl 2-{[(2-{[(2-bromobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4117928.png)
![(1S,5R)-3-[(2-methyl-1,3-thiazol-4-yl)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B4117932.png)

![3-hydroxy-3-(2-thienyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4117942.png)
![tert-butyl 5-oxo-6,11-diazatricyclo[7.3.1.0~2,7~]trideca-2(7),3-diene-11-carboxylate](/img/structure/B4117950.png)

